molecular formula CH4CaO B1582771 Methanol, calcium salt CAS No. 2556-53-8

Methanol, calcium salt

Cat. No.: B1582771
CAS No.: 2556-53-8
M. Wt: 72.12 g/mol
InChI Key: NVXIEDHPFHVZTC-UHFFFAOYSA-N
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Description

Methanol, calcium salt, also known as calcium methanolate, is an organic compound formed by the reaction of methanol with calcium. This compound is of significant interest due to its unique properties and applications in various fields, including chemistry, biology, medicine, and industry. This compound, is typically used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

Mechanism of Action

Target of Action

Methanol, calcium salt, also known as Calcium dimethanolate, is a compound that primarily targets calcium ion channels . These channels are key points for influencing human physiology and pathophysiology

Mode of Action

The mode of action of this compound involves its interaction with its targets, the calcium ion channels. The compound’s interaction with these channels can result in changes in the channels’ function . .

Biochemical Pathways

This compound affects several biochemical pathways. One of these is the Salt Overly Sensitive (SOS) pathway, which is strongly enhanced in plants under salt stress . The compound is also involved in the phenylpropane pathway, especially the flavonoid pathway

Pharmacokinetics

Studies on similar compounds suggest that the oral absorption effect of such compounds can be better than their non-calcium counterparts

Result of Action

It is known that the compound’s interaction with calcium ion channels can result in changes in the channels’ function This can potentially lead to various effects at the molecular and cellular level

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the transformation of carbon dioxide (CO2) into methanol has gained prominence as an effective mitigation strategy for global carbon emissions . Additionally, the use of this compound as a fuel has been explored, with studies suggesting that it can reduce nitrogen oxide emissions by up to 80%, carbon dioxide emissions by up to 95%, and eliminate sulphur oxide emission

Preparation Methods

Synthetic Routes and Reaction Conditions: Methanol, calcium salt, can be synthesized through the reaction of methanol with calcium metal. The reaction is typically carried out under an inert atmosphere to prevent the oxidation of calcium. The reaction can be represented as follows: [ \text{Ca} + 2 \text{CH}_3\text{OH} \rightarrow \text{Ca(OCH}_3\text{)}_2 + \text{H}_2 ]

Industrial Production Methods: In industrial settings, this compound, is produced by reacting calcium oxide with methanol. This method is preferred due to the availability and lower cost of calcium oxide compared to calcium metal. The reaction is carried out at elevated temperatures to ensure complete conversion: [ \text{CaO} + 2 \text{CH}_3\text{OH} \rightarrow \text{Ca(OCH}_3\text{)}_2 + \text{H}_2\text{O} ]

Chemical Reactions Analysis

Types of Reactions: Methanol, calcium salt, undergoes various types of chemical reactions, including:

    Oxidation: this compound, can be oxidized to form calcium formate and water.

    Reduction: It can act as a reducing agent in certain reactions.

    Substitution: It can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reagents like alkyl halides and acid chlorides are commonly used.

Major Products Formed:

    Oxidation: Calcium formate and water.

    Reduction: Methanol and calcium hydride.

    Substitution: Various substituted methanol derivatives depending on the nucleophile used.

Scientific Research Applications

Methanol, calcium salt, has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of methoxy derivatives.

    Biology: It is used in the preparation of biological samples for analysis.

    Medicine: It is used in the synthesis of pharmaceutical intermediates.

    Industry: It is used as a catalyst in various industrial processes, including the production of biodiesel and other biofuels.

Comparison with Similar Compounds

Methanol, calcium salt, can be compared with other similar compounds such as:

    Sodium methanolate: Similar in reactivity but more soluble in polar solvents.

    Potassium methanolate: More reactive due to the higher basicity of potassium.

    Lithium methanolate: Less commonly used due to the higher cost of lithium.

Uniqueness: this compound, is unique due to its moderate reactivity and stability, making it suitable for a wide range of applications without the need for stringent handling conditions.

Properties

CAS No.

2556-53-8

Molecular Formula

CH4CaO

Molecular Weight

72.12 g/mol

IUPAC Name

calcium;methanolate

InChI

InChI=1S/CH4O.Ca/c1-2;/h2H,1H3;

InChI Key

NVXIEDHPFHVZTC-UHFFFAOYSA-N

SMILES

C[O-].C[O-].[Ca+2]

Canonical SMILES

CO.[Ca]

2556-53-8

Pictograms

Corrosive; Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methanol, calcium salt
Reactant of Route 2
Methanol, calcium salt

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